1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one
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Overview
Description
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one typically involves the reaction of diphenylphosphoryl chloride with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one involves its ability to interact with various molecular targets through its phosphoryl group. This interaction can modulate the activity of enzymes or other proteins involved in critical biochemical pathways. The compound’s effects are mediated by its binding affinity and the specific nature of the target molecules.
Comparison with Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphoryl chloride: A precursor in the synthesis of various organophosphorus compounds.
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used as a ligand in homogeneous catalysis.
Uniqueness: 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable tool in synthetic chemistry and materials science.
Properties
CAS No. |
89358-78-1 |
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Molecular Formula |
C19H23O2P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H23O2P/c1-15(2)19(20)16(3)14-22(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3 |
InChI Key |
OPGLFRHQTQDSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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